molecular formula C4H12Cl2N2O3S B2500628 3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide dihydrochloride CAS No. 1215815-88-5

3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide dihydrochloride

Cat. No.: B2500628
CAS No.: 1215815-88-5
M. Wt: 239.11
InChI Key: HMHVHHRJJKEFHN-UHFFFAOYSA-N
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Description

3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide dihydrochloride is a high-purity chemical reagent designed for pharmaceutical and organic synthesis research. The compound features a tetrahydrothiophene scaffold—a five-membered saturated ring containing sulfur—in its fully oxidized sulfone form (1,1-dioxide), which significantly influences its polarity and reactivity . This structure is further functionalized with hydrazinyl and hydroxyl groups, making it a valuable multifunctional building block for constructing more complex molecules, particularly in medicinal chemistry. The sulfone moiety is a common feature in biologically active compounds and can be essential for modulating electronic properties, solubility, and metabolic stability . Researchers can leverage the reactive hydrazinyl group to synthesize various nitrogen-containing heterocycles or to create hydrazone derivatives. The presence of multiple functional groups on a single, constrained ring system offers unique opportunities for generating diverse chemical libraries. This reagent is related to intermediates used in the synthesis of advanced therapeutic agents, such as β-lactamase inhibitors, highlighting its potential application in developing novel antibiotics . Specifications • CAS Number: See available batches for specific identifier. • Molecular Formula: C 4 H 12 Cl 2 N 2 O 3 S (Estimated for dihydrochloride salt). • Molecular Weight: ~239.13 g/mol (Estimated for dihydrochloride salt). • MDL Number: MFCD09033830 (Related hydrochloride salt) . • Purity: Available in various research-grade purities. Please refer to the Certificate of Analysis for the specific batch. • Storage: Cold-chain transportation is recommended for this product to ensure stability . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the compound using appropriate personal protective equipment.

Properties

IUPAC Name

4-hydrazinyl-1,1-dioxothiolan-3-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O3S.2ClH/c5-6-3-1-10(8,9)2-4(3)7;;/h3-4,6-7H,1-2,5H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHVHHRJJKEFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)O)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide dihydrochloride typically involves the reaction of tetrahydrothiophene derivatives with hydrazine and other reagents under controlled conditions. One common method includes the following steps:

    Starting Material: Tetrahydrothiophene is used as the starting material.

    Hydroxylation: The tetrahydrothiophene undergoes hydroxylation to introduce the hydroxyl group at the 4-position.

    Hydrazinylation: The hydroxylated tetrahydrothiophene is then reacted with hydrazine to introduce the hydrazinyl group at the 3-position.

    Oxidation: The compound is oxidized to form the 1,1-dioxide functional group.

    Dihydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.

    Reduction: Reduction reactions can convert the 1,1-dioxide group back to the corresponding sulfide.

    Substitution: The hydrazinyl and hydroxyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the hydrazinyl or hydroxyl groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides.

Scientific Research Applications

3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide dihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl group may also participate in hydrogen bonding and other interactions that influence the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural and Functional Group Analysis

The compound is compared to analogs sharing the sulfone (1,1-dioxide) moiety and dihydrochloride salt form. Key differences lie in substituents and ring systems:

Compound Name Core Structure Key Substituents Molecular Weight Notable Features
3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide dihydrochloride Tetrahydrothiophene 3-NH-NH₂, 4-OH 277.21 (estimated) Dual functional groups enable chelation and hydrogen bonding
(R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride (CAS 1015443-63-6) Thiomorpholine 4-(Pyrrolidin-3-yl) 277.21 Chiral center (R-configuration); used in enzyme inhibition studies
4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride (CAS 116529-31-8) Thiopyran 4-NH₂ Similar (~277) Broader ring system (6-membered) may alter pharmacokinetics
3-(1-Methylpyrazol-4-yl)-1,4-thiazinane 1,1-dioxide dihydrochloride (CAS 1788530-14-2) Thiazinane 3-(Methylpyrazole) 309.25 Bulky substituent; explored in kinase inhibitor research
2.2. Physicochemical Properties
  • Solubility: All dihydrochloride salts exhibit high water solubility due to ionic character. The hydroxyl and hydrazinyl groups in the main compound may further enhance polar interactions compared to amino or pyrrolidinyl analogs .
  • Stability : Dihydrochloride salts generally improve thermal stability. However, hydrazine derivatives (e.g., 3-Hydrazinyl) may show lower oxidative stability compared to amine-substituted analogs .

Key Research Findings

  • Reactivity: The hydrazinyl group in the main compound facilitates nucleophilic substitution reactions, enabling diverse heterocyclic formations (e.g., thiadiazoles) compared to less reactive amino analogs .
  • Bioactivity : Thiomorpholine derivatives (e.g., CAS 1015443-63-6) show higher selectivity in enzyme inhibition due to their rigid, chiral structures .
  • Safety: Benzidine-based dihydrochlorides (e.g., 3,3’-dichlorobenzidine) are carcinogenic, highlighting the importance of substituent choice in reducing toxicity .

Biological Activity

3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide dihydrochloride is a chemical compound characterized by its unique structure, which includes both hydrazinyl and hydroxyl groups attached to a tetrahydrothiophene ring. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C4H11Cl2N2O3S
  • CAS Number : 1093404-27-3
  • Molecular Weight : 201.12 g/mol

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

  • Covalent Bond Formation : The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
  • Hydrogen Bonding : The hydroxyl group may participate in hydrogen bonding, influencing the compound's biological effects.

Antimicrobial Properties

Research has indicated that compounds similar to 3-Hydrazinyl-4-hydroxytetrahydrothiophene exhibit significant antimicrobial activity. Studies suggest that this compound may inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

Anticancer Potential

Preliminary studies have shown that this compound may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been observed in vitro, warranting further exploration into its mechanism and efficacy against different cancer types.

Enzyme Inhibition

The compound is also being studied for its potential to inhibit specific enzymes involved in disease pathways. For example, it may target enzymes associated with cancer cell proliferation or antibiotic resistance mechanisms.

Case Studies

  • Antimicrobial Activity Study :
    • Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion and minimum inhibitory concentration (MIC) assays were performed.
    • Results : The compound showed significant inhibition against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL, respectively.
  • Anticancer Activity Assessment :
    • Objective : To assess cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assay was utilized for evaluating cell viability.
    • Results : A dose-dependent decrease in viability was observed in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values of 25 µM and 30 µM respectively.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
This compoundStructureAntimicrobial, AnticancerUnique hydrazinyl and hydroxyl groups
Hydrazine derivativesVariesVariableCommonly used in pharmaceuticals
Tetrahydrothiophene derivativesVariesVariableKnown for diverse biological activities

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